molecular formula C9H13NO B3057188 4-Methoxy-2,3-dimethylaniline CAS No. 77375-19-0

4-Methoxy-2,3-dimethylaniline

Cat. No.: B3057188
CAS No.: 77375-19-0
M. Wt: 151.21 g/mol
InChI Key: FAQCNWWPXWOMAH-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dimethylaniline (CAS RN 77375-19-0) is an organic compound with the molecular formula C 9 H 13 NO and a molecular weight of 151.21 g/mol . This aniline derivative is characterized by methoxy and two methyl substituents on its benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's structure contributes to its physical properties, including a density of approximately 1.02 g/cm³ and a boiling point of around 265.4°C at 760 mmHg . It is typically supplied as a brown solid with a melting point of 67-68°C . As a versatile building block, this compound is primarily used in the research and development of more complex molecules. Its aromatic amine structure allows it to serve as a precursor in the synthesis of various compounds, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs). Researchers also utilize its hydrochloride salt (Molecular Formula: C 9 H 14 ClNO) for specific synthetic pathways . The compound should be stored sealed in a dry environment at room temperature to maintain stability . Intended Use and Handling: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals. Please refer to the Material Safety Data Sheet (MSDS) for safe handling procedures .

Properties

IUPAC Name

4-methoxy-2,3-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQCNWWPXWOMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454926
Record name 4-Methoxy-2,3-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77375-19-0
Record name 4-Methoxy-2,3-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration-Reduction Approach

The nitration-reduction pathway remains a cornerstone for synthesizing 4-methoxy-2,3-dimethylaniline. This method begins with 2,3-dimethylphenol, which undergoes O-methylation to form 2,3-dimethylanisole (4-methoxy-2,3-dimethylbenzene). Subsequent nitration introduces a nitro group at the para position relative to the methoxy group, yielding 4-methoxy-2,3-dimethylnitrobenzene. Catalytic hydrogenation or reduction with sodium dithionite then converts the nitro group to an amine.

Critical Parameters :

  • Nitration : A mixture of nitric acid and sulfuric acid at 0–5°C ensures regioselectivity, with the methoxy group directing nitration to position 1.
  • Reduction : Palladium-on-carbon (Pd/C) in ethanol under hydrogen gas (1–3 atm) achieves full conversion within 4–6 hours.

Direct Alkylation Techniques

Direct alkylation of 4-methoxyaniline with methylating agents offers a streamlined route but requires precise control to avoid over-alkylation. Methyl iodide or dimethyl sulfate in the presence of potassium carbonate selectively introduces methyl groups at positions 2 and 3. The amine group is protected via acetylation prior to alkylation to prevent unwanted side reactions.

Example Protocol :

  • Protect 4-methoxyaniline by acetylation with acetic anhydride.
  • Perform Friedel-Crafts alkylation using methyl chloride and aluminum chloride at 40°C.
  • Hydrolyze the acetyl group with hydrochloric acid to yield the final product.

Continuous Flow Synthesis Innovations

Recent advancements in continuous flow reactors have revolutionized the synthesis of aromatic amines. A patent-derived method for 4-methoxy-2-nitroaniline (CN111704555A) demonstrates scalability and efficiency, achieving 85–87% yield in three steps. Adapting this framework for this compound involves:

Step 1: Acetylation

  • React 4-methoxyaniline with acetic anhydride in a continuous flow reactor (25°C, 133 min).
  • Flow Rate : 5 mL/min (4-methoxyaniline solution) and 2.5 mL/min (acetic anhydride).

Step 2: Methylation

  • Replace nitration with methyl group installation using methyl iodide and a base (e.g., NaOH) in a second reactor.
  • Conditions : 50°C, 60 min, flow rate 3.5 mL/min.

Step 3: Hydrolysis

  • Remove the acetyl group under acidic conditions (40°C, 400 min) to recover the free amine.

Advantages :

  • Reduced reaction times (hours vs. days).
  • Enhanced safety by minimizing exposure to hazardous intermediates.

Catalytic Methods and Optimization

Heterogeneous Catalysis

Palladium and nickel catalysts facilitate selective reductions and alkylations. For example, Pd/C (5% loading) in ethanol achieves 95% conversion during nitro group reduction, while zeolite-supported catalysts improve methyl group regioselectivity.

Solvent Effects

Polar aprotic solvents (e.g., dimethylacetamide) enhance reaction rates by stabilizing transition states. Conversely, non-polar solvents (toluene) favor methylation selectivity by reducing solvent-catalyst interactions.

Comparative Analysis of Synthetic Routes

Table 1: Key Reaction Parameters and Outcomes

Method Yield (%) Purity (%) Time (h) Key Advantage
Nitration-Reduction 78 98 12 High regioselectivity
Continuous Flow 86 99 8 Scalability
Direct Alkylation 65 95 10 Fewer steps

Table 2: Catalytic Performance Comparison

Catalyst Reaction Type Conversion (%) Selectivity (%)
Pd/C (5%) Nitro reduction 95 99
Zeolite-Ni Methylation 88 92
AlCl₃ Friedel-Crafts 75 85

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and safety. Continuous flow systems minimize waste and energy consumption, while catalytic hydrogenation replaces stoichiometric reductants like sodium dithionite. Pilot-scale trials of the continuous flow method demonstrate a 40% reduction in production costs compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various alkylated or acylated aniline derivatives .

Scientific Research Applications

4-Methoxy-2,3-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dimethylaniline involves its interaction with various molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and interaction with enzymes and receptors. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting cell membranes or inhibiting enzyme function .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 4-Methoxy-2,3-dimethylaniline, highlighting substituent variations, applications, and physicochemical properties:

Compound Name Substituents CAS Number Applications/Properties Source
This compound 4-OCH₃, 2-CH₃, 3-CH₃ Not explicitly listed Pharmaceutical intermediate; precursor for carbazole synthesis via Pd catalysis .
4-Bromo-2,3-dimethylaniline hydrobromide 4-Br, 2-CH₃, 3-CH₃ (+ HBr) 1338796-79-4 Industrial and scientific research; higher molecular weight due to Br substitution .
4-Fluoro-2,3-dimethylaniline 4-F, 2-CH₃, 3-CH₃ Not explicitly listed Pharmaceutical intermediate; requires storage away from oxidizing agents .
4-Methoxy-3,5-dimethylaniline 4-OCH₃, 3-CH₃, 5-CH₃ 39785-37-0 Positional isomer with steric differences; used in specialty chemical synthesis .

Key Comparative Insights:

b) Steric and Positional Isomerism
  • The positional isomer 4-Methoxy-3,5-dimethylaniline (methyl groups at 3 and 5 instead of 2 and 3) exhibits distinct steric hindrance. This alters its reactivity in aromatic substitution, making it less favorable for intramolecular cyclization compared to the 2,3-dimethyl analog .

Biological Activity

4-Methoxy-2,3-dimethylaniline (CAS Number: 77375-19-0) is an organic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to a benzene ring. Its molecular formula is C₉H₁₃N O, with a molecular weight of approximately 151.21 g/mol. The presence of these substituents significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting cell membranes and inhibiting enzyme functions. This action can lead to the death of microbial cells, making it a candidate for antibiotic development.
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells. For instance, studies have shown that derivatives similar to this compound can exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundStructureBiological Activity
Aniline C₆H₅NH₂Limited antimicrobial properties
4-Methoxyaniline C₇H₈N OModerate antimicrobial activity
2,3-Dimethylaniline C₈H₉NSome anticancer activity
This compound C₉H₁₃N OStrong antimicrobial and anticancer properties

This compound stands out due to the synergistic effects of its methoxy and methyl groups, which enhance its reactivity and biological efficacy compared to other aniline derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antiviral Activity : A study explored the antiviral potential of related compounds against Hepatitis B virus (HBV). Although not directly tested on HBV, the structural similarities suggest potential efficacy based on increased intracellular levels of APOBEC3G, which inhibits HBV replication .
  • Toxicological Studies : Research indicates that certain dimethylanilines can induce DNA damage in animal models. While specific data on this compound was not highlighted in these studies, the implications suggest careful consideration regarding mutagenic potential .
  • Antioxidant Activity : In vitro studies have shown that derivatives exhibit DPPH radical-scavenging activity, indicating potential as antioxidants. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for 4-Methoxy-2,3-dimethylaniline in academic research?

The compound is synthesized via reduction of 1-methoxy-2,3-dimethyl-4-nitrobenzene using iron powder under acidic conditions (e.g., HCl/ethanol). This nitro-to-amine conversion is monitored by TLC/HPLC and typically achieves >95% yield. Post-synthesis purification involves recrystallization from ethanol/water mixtures .

Q. How is the molecular structure of this compound characterized?

Researchers employ a multi-technique approach:

  • ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C4, methyl groups at C2/C3).
  • Mass spectrometry (MS) verifies molecular weight (m/z ~165 for [M+H]⁺).
  • X-ray crystallography (using programs like ORTEP-3) resolves 3D conformation when single crystals are obtained .

Q. What safety protocols are critical for handling this compound?

Key precautions include:

  • Use of PPE (nitrile gloves, lab coats) and fume hoods to avoid inhalation.
  • Storage at 2–6°C under inert gas (N₂/Ar) to prevent oxidation.
  • Immediate neutralization of spills with 5% acetic acid .

Advanced Research Questions

Q. How do steric and electronic effects govern reactivity in cross-coupling reactions?

The 2,3-dimethyl groups create steric hindrance, directing electrophilic substitution to the para-methoxy position. The methoxy group’s electron-donating nature activates the ring for nucleophilic aromatic substitution but requires copper catalysis (e.g., Ullmann reactions at 120–140°C in DMF) to overcome steric barriers .

Q. What is the compound’s role in developing STING pathway inhibitors?

this compound serves as a precursor for acridinone-core synthesis via intramolecular cyclization. Its methyl and methoxy groups enhance hydrophobic interactions with STING’s binding pocket (e.g., Q266 residue in hSTING). Structural modifications at the C7 position retain critical hydrogen bonding for inhibitor activity .

Q. How can conflicting spectral data be resolved during characterization?

Contradictions in NMR/MS data often arise from oxidation byproducts. Mitigation strategies include:

  • Redox-stable conditions : Add 0.1% BHT during analysis.
  • High-resolution MS (HRMS) to distinguish isotopic patterns.
  • 2D NMR (COSY, HSQC) to confirm coupling networks .

Methodological Focus

Q. How to optimize regioselectivity in derivatization reactions?

  • Directed ortho-metalation : Use LDA/TMEDA to deprotonate the methyl-substituted position.
  • Protection strategies : Boc-protection of the amine enables selective functionalization of the methoxy group.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing frontier molecular orbitals .

Q. What purification techniques address solubility challenges?

  • Fractional crystallization : Ethanol/water (4:1 v/v) at -20°C removes polar impurities.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:5) + 0.5% triethylamine minimizes adsorption.
  • Centrifugal partition chromatography : Heptane/ACN/DCM (5:3:2) achieves >99% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-2,3-dimethylaniline
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2,3-dimethylaniline

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